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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a benzene ring significantly influences the

physicochemical properties of a molecule. This guide provides a comparative analysis of the

ortho-, meta-, and para-isomers of formylbenzoic acid, focusing on key properties such as

melting point, solubility, and acidity (pKa). Understanding these differences is crucial for

applications in drug design, materials science, and chemical synthesis, where such properties

dictate molecular interactions, bioavailability, and reactivity.

Comparative Analysis of Physicochemical
Properties
The positioning of the formyl group relative to the carboxylic acid moiety in formylbenzoic acid

isomers leads to distinct physicochemical behaviors. These differences primarily arise from

variations in intramolecular versus intermolecular hydrogen bonding, steric effects, and

electronic effects.
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Property
2-Formylbenzoic
Acid (ortho)

3-Formylbenzoic
Acid (meta)

4-Formylbenzoic
Acid (para)

Melting Point 96-99 °C[1][2] 173-176 °C[3] 247 °C[4][5]

Aqueous Solubility Soluble[6] Very slightly soluble[7]
Slightly soluble in hot

water[8]

pKa
Complex due to

tautomerism
3.84 (at 25 °C)[9][10] 3.77 (at 25 °C)[4][11]

Key Observations:

Melting Point: The para-isomer exhibits the highest melting point, which can be attributed to

its symmetrical structure allowing for efficient packing into a stable crystal lattice and strong

intermolecular hydrogen bonding. The ortho-isomer has the lowest melting point, a

consequence of potential intramolecular interactions that disrupt intermolecular packing.

Solubility: The ortho-isomer is the most soluble in water. This is likely due to its ability to form

a cyclic lactol tautomer, 3-hydroxyphthalide, which is more polar.[6] The meta- and para-

isomers have lower water solubility, with the meta being very slightly soluble.[7]

Acidity (pKa): The pKa values for the meta and para isomers are quite similar, with the para-

isomer being slightly more acidic.[4][9][10][11] The acidity of the ortho-isomer is complex.

While the "ortho effect" typically increases the acidity of substituted benzoic acids, in this

case, the proximity of the aldehyde and carboxylic acid groups leads to a ring-chain

tautomerism, forming a lactol.[6][12][13] This equilibrium makes a straightforward pKa

determination of the carboxylic acid group challenging. Generally, ortho-substituted benzoic

acids are stronger acids than their meta and para counterparts due to steric hindrance that

forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance.[12][13]

Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are

outlined below.

Melting Point Determination (Capillary Method)
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The melting point of the formylbenzoic acid isomers can be determined using the capillary

method with a melting point apparatus.

Procedure:

Sample Preparation: A small amount of the crystalline organic compound is finely powdered.

Capillary Tube Loading: A capillary tube, sealed at one end, is pressed into the powdered

sample to pack a small amount of the material into the bottom of the tube.

Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point

apparatus, adjacent to a thermometer.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute,

especially near the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last solid crystal disappears (completion of melting) are

recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure

compound.[13][14][15]

Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed to understand

the polarity and acidic/basic nature of the isomers.

Procedure:

Water Solubility: A small, measured amount of the compound (e.g., 25 mg) is added to a test

tube containing a known volume of water (e.g., 0.75 mL). The tube is shaken vigorously.

Observation of dissolution indicates water solubility. The pH of the resulting solution can be

tested with litmus paper to determine if the compound is acidic or basic.[11][16][17]

Acid/Base Solubility: For water-insoluble compounds, solubility is tested in 5% NaOH, 5%

NaHCO₃, and 5% HCl solutions.

Solubility in 5% NaOH suggests the presence of an acidic functional group (like a

carboxylic acid or phenol).
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Solubility in the weaker base, 5% NaHCO₃, specifically indicates a carboxylic acid.

Solubility in 5% HCl indicates the presence of a basic functional group (like an amine).[11]

[16][17]

Organic Solvent Solubility: Solubility in various organic solvents (e.g., ethanol, diethyl ether,

DMSO) can also be tested to further characterize the compound's polarity.[4][7][15]

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in

solution and can be accurately determined by potentiometric titration.

Procedure:

Solution Preparation: A known concentration of the formylbenzoic acid isomer is dissolved in

a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure

solubility.

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated

pH electrode is immersed in the solution. A burette containing a standardized solution of a

strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

Titration: The base is added in small, precise increments to the acid solution. After each

addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the

reading stabilizes.

Data Analysis: The pH is plotted against the volume of base added. The equivalence point of

the titration is the point of steepest inflection on the curve. The pKa is determined from the

pH at the half-equivalence point (the point where half of the acid has been neutralized).[2][7]

Isomeric Effects Visualization
The following diagram illustrates the relationship between the isomeric position of the formyl

group and its influence on the physicochemical properties of formylbenzoic acid.
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Formylbenzoic Acid Isomers

Physicochemical Properties

Ortho-isomer

Melting Point

Low (Intramolecular H-bonding disrupts packing)

Aqueous Solubility

High (Tautomerization to polar lactol)

Acidity (pKa)

Increased Acidity (Ortho effect, but complex due to tautomerism)

Meta-isomer
Intermediate

Very Low

Lower Acidity

Para-isomer High (Symmetry allows efficient packing)

Low

Higher Acidity (than meta)

Click to download full resolution via product page

Caption: Relationship between isomer position and physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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